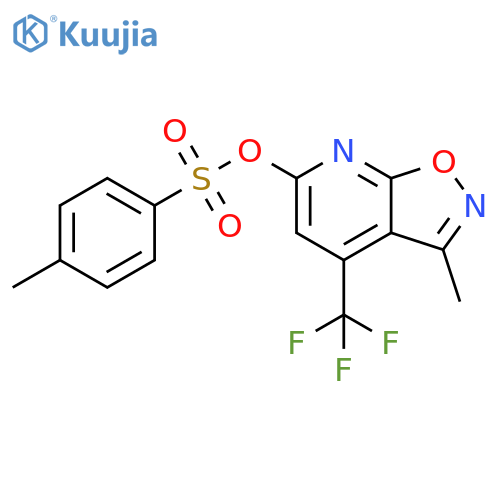Cas no 929972-03-2 (3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate)

929972-03-2 structure
商品名:3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
CAS番号:929972-03-2
MF:C15H11F3N2O4S
メガワット:372.319052934647
MDL:MFCD09040704
CID:5233041
3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- Isoxazolo[5,4-b]pyridin-6-ol, 3-methyl-4-(trifluoromethyl)-, 6-(4-methylbenzenesulfonate)
- 3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
-
- MDL: MFCD09040704
- インチ: 1S/C15H11F3N2O4S/c1-8-3-5-10(6-4-8)25(21,22)24-12-7-11(15(16,17)18)13-9(2)20-23-14(13)19-12/h3-7H,1-2H3
- InChIKey: WVKHEWRMAADPIE-UHFFFAOYSA-N
- ほほえんだ: C12ON=C(C)C1=C(C(F)(F)F)C=C(OS(C1=CC=C(C)C=C1)(=O)=O)N=2
3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90195-10g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 10g |
$3131.0 | 2023-09-01 | ||
| Enamine | EN300-90195-1.0g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-90195-5g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 5g |
$2110.0 | 2023-09-01 | ||
| Enamine | EN300-90195-0.25g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 0.25g |
$670.0 | 2023-09-01 | ||
| Ambeed | A1139625-5g |
3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 95% | 5g |
$1239.0 | 2024-04-16 | |
| Enamine | EN300-90195-0.1g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 0.1g |
$640.0 | 2023-09-01 | ||
| Ambeed | A1139625-1g |
3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 95% | 1g |
$427.0 | 2024-04-16 | |
| Enamine | EN300-90195-0.05g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 0.05g |
$612.0 | 2023-09-01 | ||
| Enamine | EN300-90195-0.5g |
3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 0.5g |
$699.0 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01110632-5g |
3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate |
929972-03-2 | 95% | 5g |
¥8505.0 | 2024-04-17 |
3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
929972-03-2 (3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate) 関連製品
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:929972-03-2)3-methyl-4-(trifluoromethyl)-1,2oxazolo5,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate

清らかである:99%/99%
はかる:1g/5g
価格 ($):384.0/1115.0